N-Boc-N'-ethyl-piperazine-d5 is a deuterium-labeled derivative of N-Boc-N'-ethyl-piperazine, identified by the chemical formula CHDNO and the CAS number 1246816-56-7. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of antibiotics such as Enrofloxacin. The presence of deuterium enhances its utility in metabolic studies and nuclear magnetic resonance spectroscopy, allowing researchers to track metabolic pathways more effectively.
N-Boc-N'-ethyl-piperazine-d5 belongs to the class of piperazine derivatives, which are cyclic compounds containing a piperazine ring. It is classified as an amine due to the presence of nitrogen atoms within its structure. The compound is synthesized through specific chemical reactions involving N-Boc-piperazine and deuterated ethyl iodide, typically under basic conditions in organic solvents like dichloromethane or methanol.
The synthesis of N-Boc-N'-ethyl-piperazine-d5 generally involves the following steps:
The reaction typically proceeds via nucleophilic substitution where the nitrogen atom of N-Boc-piperazine attacks the electrophilic carbon of deuterated ethyl iodide, resulting in the formation of N-Boc-N'-ethyl-piperazine-d5 .
N-Boc-N'-ethyl-piperazine-d5 features a piperazine ring substituted with an ethyl group and a tert-butyloxycarbonyl (Boc) protecting group. The deuterium labeling occurs at specific positions on the ethyl group, which distinguishes it from its non-deuterated counterpart.
N-Boc-N'-ethyl-piperazine-d5 can undergo several types of chemical reactions:
The mechanism of action for N-Boc-N'-ethyl-piperazine-d5 primarily revolves around its role as an intermediate in pharmaceutical synthesis. The Boc group serves as a protective group for the amine functionality, facilitating selective reactions without interference from amine reactivity.
N-Boc-N'-ethyl-piperazine-d5 has several significant applications in scientific research:
Piperazine derivatives constitute a cornerstone of synthetic organic chemistry due to their structural versatility, dual nucleophilic character, and conformational stability. The piperazine ring exists predominantly in a chair conformation, with its two nitrogen atoms offering differentiated reactivity for selective functionalization—a property exploited in constructing complex molecules. The unsubstituted piperazine scaffold displays pKa values of approximately 5.6 (secondary amine) and 9.8 (tertiary amine-like nitrogen), enabling pH-controlled selective reactions. N-Boc-N'-ethyl-piperazine-d5 builds upon this foundation through strategic substitution patterns that modulate both electronic properties and steric accessibility [5] [6].
Table 1: Key Piperazine Derivatives in Pharmaceutical Synthesis
Compound Name | Molecular Formula | Key Structural Features | Primary Synthetic Applications |
---|---|---|---|
Piperazine | C4H10N2 | Unsubstituted heterocycle | Bifunctional building block |
N-Boc-piperazine | C9H18N2O2 | Mono-protected derivative | Selective N-functionalization |
Ethyl 1-piperazinecarboxylate | C7H14N2O2 | Carbamate protection | Amide bond formation |
N-Boc-N'-ethyl-piperazine | C11H22N2O2 | Dual N-substitution | Targeted pharmacophore |
N-Boc-N'-ethyl-piperazine-d5 | C11H17D5N2O2 | Deuterated analog | Metabolic tracer studies |
The ethyl substituent on one nitrogen atom introduces moderate steric bulk and electron-donating properties, while the Boc group temporarily masks the reactivity of the second nitrogen. This differential protection strategy enables sequential functionalization—crucial for synthesizing asymmetric disubstituted piperazines prevalent in drug discovery. The presence of the ethyl group specifically enhances lipophilicity (log P increase of approximately 0.5-0.7 compared to unsubstituted derivatives), improving membrane permeability in bioactive molecules. These structural attributes make N-Boc-N'-ethyl-piperazine-d5 particularly valuable for synthesizing receptor-targeted compounds, including those interacting with dopaminergic and serotonergic systems where the ethyl group often contributes to binding affinity [5] [9].
The tert-butoxycarbonyl (Boc) protecting group serves multiple critical functions in piperazine chemistry, transforming a highly reactive secondary amine into a stable yet activatable intermediate. When applied to N-Boc-N'-ethyl-piperazine-d5, the Boc group accomplishes three primary objectives: steric shielding of the protected nitrogen, modulation of electronic properties across the heterocycle, and provision of an acid-labile deprotection pathway orthogonal to most functional groups. The Boc group installation occurs through reaction with di-tert-butyl dicarbonate (Boc2O), typically under Schotten-Baumann conditions using aqueous sodium hydroxide or with catalysts like 4-dimethylaminopyridine (DMAP) in aprotic solvents [2] [6].
The electron-withdrawing nature of the carbamate carbonyl slightly decreases the basicity of the remaining ethyl-substituted nitrogen (pKa reduction of approximately 1-2 units), enhancing its regioselectivity in nucleophilic reactions. This electronic effect proves particularly valuable in preventing dialkylation during coupling reactions with electrophiles. Additionally, the bulky tert-butyl moiety creates a steric barrier of approximately 3-5 Å around the protected nitrogen, physically impeding undesired interactions while maintaining the piperazine ring's conformational flexibility. Crucially, the Boc group maintains stability under a wide range of reaction conditions (basic media, nucleophiles, reducing environments) yet undergoes clean deprotection with mild acids (trifluoroacetic acid, HCl in dioxane) without disturbing the ethyl substituent or deuterium labels [3] [6].
Figure: Comparative Stability Profile of Protected Piperazines
Stability Comparison:N-Boc Protection > N-Cbz Protection > N-Fmoc Protection↓Acid Stability: Excellent (pH >3)Base Stability: Good (pH <9)Thermal Stability: Up to 150°C
The synthetic advantages of Boc protection become especially evident in multistep syntheses of complex molecules. For example, in synthesizing dual D2/5-HT1A receptor ligands, the Boc group survives Suzuki coupling conditions, reductive aminations, and chromatographic purification, only to be cleanly removed immediately before final product isolation. This robust stability profile, combined with the deuterium labeling in N-Boc-N'-ethyl-piperazine-d5, enables its application in extended synthetic sequences where isotopic integrity must be preserved throughout the transformation process [6] [8].
Deuterium incorporation, particularly at five specific positions (d5 designation), transforms N-Boc-N'-ethyl-piperazine into a powerful molecular tool for advanced research applications. The kinetic isotope effect (KIE) arising from deuterium substitution (C-D bond dissociation energy ≈ 439 kJ/mol vs. C-H ≈ 413 kJ/mol) can significantly alter metabolic pathways while maintaining near-identical steric and electronic properties. N-Boc-N'-ethyl-piperazine-d5 typically features deuterium atoms on the ethyl group (-CD2-CD3) and adjacent ring positions, creating a mass shift of +5 Da that is readily distinguishable via mass spectrometry [4] .
In pharmacokinetic studies, deuterated analogs serve as ideal internal standards for quantitative bioanalysis. When spiked into biological matrices (plasma, tissue homogenates), N-Boc-N'-ethyl-piperazine-d5 enables precise quantification of its non-deuterated counterpart through liquid chromatography-tandem mass spectrometry (LC-MS/MS), compensating for matrix effects and extraction variability. The mass separation between deuterated and non-deuterated forms eliminates spectral overlap, allowing simultaneous detection of both species in the same analytical run. This application proves particularly valuable in absorption, distribution, metabolism, and excretion (ADME) studies where accurate quantification at sub-nanomolar concentrations is required .
In metabolic stability investigations, the deuterium atoms strategically positioned at metabolically vulnerable sites can reduce oxidative dealkylation rates by 2- to 7-fold due to the primary KIE. For ethyl-substituted piperazines, deuteration at the α-position of the ethyl group (-CH2CD3 or -CD2CH3) specifically impedes cytochrome P450-mediated N-deethylation—a common metabolic pathway responsible for first-pass clearance. This controlled metabolic resistance enables researchers to extend the half-life of candidate compounds without altering their primary pharmacological target engagement. Additionally, the isotopic labeling facilitates definitive metabolic pathway identification through detection of deuterium-retained versus deuterium-liberated metabolites [4] .
The synthesis of N-Boc-N'-ethyl-piperazine-d5 employs a sequential functionalization strategy that integrates isotopic labeling at optimal stages to maximize deuterium incorporation efficiency and minimize exchange loss. The most efficient route proceeds through the following stages:
Table 2: Optimized Synthesis Protocol for N-Boc-N'-ethyl-piperazine-d5
Synthetic Stage | Reaction Conditions | Key Parameters | Yield | Deuterium Incorporation |
---|---|---|---|---|
Ethylamine-d5 Synthesis | PBr3 with EtOD, then NH3 (aq) | Temperature control <40°C | 65-70% | >98% atom D |
N-Boc-piperazine Formation | Boc2O, Na2CO3, H2O/THF (1:1) | pH 9-10, 0-5°C | 93-95% | N/A |
N'-Ethylation | Bromoethane-d5, K2CO3, CH3CN | 12-16h reflux, N2 atmosphere | 85-90% | >98% atom D |
Purification | Crystallization (hexane/EtOAc) or vacuum distillation | - | Recovery ≥95% | Isotopic integrity maintained |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: